molecular formula C17H19NO5 B2796749 2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-hydroxy-4H-pyran-4-one CAS No. 1190285-68-7

2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-hydroxy-4H-pyran-4-one

Cat. No.: B2796749
CAS No.: 1190285-68-7
M. Wt: 317.341
InChI Key: GUTCFBBJIMNIIU-UHFFFAOYSA-N
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Description

2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-hydroxy-4H-pyran-4-one is a heterocyclic compound featuring a pyran-4-one core substituted with a hydroxyphenyl group at position 5 and a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety linked via a methylene bridge. The compound’s structure integrates a planar aromatic pyranone system with a partially saturated isoquinoline ring, which may confer unique physicochemical and biological properties. It has been cataloged as a discontinued product by CymitQuimica (Ref: 10-F754869), suggesting challenges in synthesis or commercial viability .

The hydroxypyranone moiety is also observed in natural flavonoids and synthetic intermediates, where it contributes to antioxidant and chelating properties .

Properties

IUPAC Name

2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-hydroxypyran-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-21-16-5-11-3-4-18(8-12(11)6-17(16)22-2)9-13-7-14(19)15(20)10-23-13/h5-7,10,20H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTCFBBJIMNIIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CC3=CC(=O)C(=CO3)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Formation of Isoquinoline Intermediate

    • Reactants: 3,4-Dihydroxybenzaldehyde and 2-nitropropane.

    • Conditions: Aldol condensation followed by intramolecular cyclization under basic conditions.

    • Intermediate: 6,7-dimethoxy-3,4-dihydroisoquinoline.

  • Step 2: Pyranone Ring Formation

    • Reactants: Isoquinoline intermediate, formaldehyde, and hydroxylamine hydrochloride.

    • Conditions: Cyclization in acidic conditions.

    • Product: Pyranone intermediate.

  • Step 3: Final Coupling Reaction

    • Reactants: Pyranone intermediate and 5-hydroxy-4H-pyran-4-one.

    • Conditions: Catalytic hydrogenation using palladium on carbon catalyst.

    • Product: 2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-hydroxy-4H-pyran-4-one.

Industrial Production Methods

Industrial-scale production often involves optimization of reaction parameters such as temperature, pressure, and solvent selection to maximize yield and purity. Common techniques include flow chemistry, where reactions are carried out in continuous flow reactors, allowing for better control and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation:

    • Reagents: Oxidizing agents like potassium permanganate.

    • Conditions: Aqueous or organic solvents.

    • Products: Corresponding keto or carboxylic acid derivatives.

  • Reduction:

    • Reagents: Reducing agents like lithium aluminum hydride.

    • Conditions: Anhydrous conditions.

    • Products: Reduced alcohol or amine derivatives.

  • Substitution:

    • Reagents: Alkyl halides or sulfonates.

    • Conditions: Basic or acidic conditions depending on the nature of the substituent.

    • Products: Alkylated or functionalized derivatives.

Scientific Research Applications

Chemistry

  • Catalyst Development: Used as a ligand in asymmetric catalysis to enhance enantioselectivity in various reactions.

  • Material Science: Potential use in the synthesis of novel polymers with unique properties.

Biology

  • Enzyme Inhibition: Acts as an inhibitor for specific enzymes in metabolic pathways, aiding in the study of enzyme function and regulation.

  • Signal Transduction: Modifies signaling pathways, providing insights into cellular communication mechanisms.

Medicine

  • Drug Development: Investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.

  • Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion can provide valuable data for drug formulation.

Industry

  • Dye and Pigment Manufacture: Utilized as an intermediate in the production of synthetic dyes and pigments.

  • Agricultural Chemicals: Explored for its potential use in the formulation of new pesticides and herbicides.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes and receptors, leading to the modulation of biochemical pathways. For instance, as an enzyme inhibitor, it may bind to the active site of an enzyme, preventing substrate access and thus inhibiting the enzyme's activity. In signal transduction, it can influence receptor-mediated signaling pathways, altering cellular responses.

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against three categories of analogs: pyranone derivatives, dihydroisoquinoline conjugates, and sigma receptor ligands.

Pyranone Derivatives

Pyran-4-one derivatives are widely studied for their reactivity and bioactivity. Key comparisons include:

  • 3,4-Dihydro-2H-pyrano[4,3-b]pyran-5-one: Synthesized via Diels-Alder reactions or aldol condensations, this bicyclic pyranone lacks the isoquinoline substituent but shares a dihydro-pyran scaffold. Its synthesis methods (e.g., base-catalyzed aldol condensation of dehydroacetic acid) differ significantly from the target compound’s likely route, which may involve Mannich-type alkylation .
  • Flavonoid analogs (e.g., 5,3',4'-Trihydroxy-3,7-dimethoxyflavone): These natural products feature hydroxyl and methoxy groups on a chromen-4-one core. Unlike the target compound, they lack nitrogen-containing substituents, resulting in distinct solubility and receptor-binding profiles .

Table 1: Pyranone Derivatives Comparison

Compound Core Structure Key Substituents Synthesis Method Biological Relevance
Target Compound 4H-Pyran-4-one 5-hydroxy, dihydroisoquinoline-methyl Likely Mannich alkylation Potential sigma receptor interaction
3,4-Dihydro-2H-pyrano[4,3-b]pyran Bicyclic pyranone Ethoxy, ketone Diels-Alder/aldol condensation Synthetic intermediate
5,3',4'-Trihydroxy-3,7-dimethoxyflavone Chromen-4-one Multiple hydroxyl/methoxy groups Plant extraction Antioxidant, anti-inflammatory
Dihydroisoquinoline Conjugates

Dihydroisoquinoline moieties are common in bioactive molecules. Notable analogs include:

  • N-[2-(2-{4-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-2H-tetrazol-5-yl)-4,5-dimethoxyphenyl]-4-oxo-4H-1-benzopyran-2-carboxamide (Encequidar): This clinical-stage compound shares the dihydroisoquinoline group but replaces the hydroxypyranone with a benzopyran-carboxamide-tetrazole system. It acts as a P-glycoprotein inhibitor, highlighting the pharmacological versatility of dihydroisoquinoline derivatives .
  • Compound 3 (Zhurakuly et al., 2015): A chromanone-dihydroisoquinoline conjugate with bromo and methoxy substituents. Unlike the target compound, it exhibits a fused chromanone-isoquinoline system, which may enhance rigidity and receptor selectivity .

Table 2: Dihydroisoquinoline Conjugates Comparison

Compound Linked Moiety Functional Groups Pharmacological Role
Target Compound 5-Hydroxy-4H-pyran-4-one Methoxy, hydroxyphenyl Underexplored (structural similarity to sigma ligands)
Encequidar Benzopyran-carboxamide Tetrazole, methoxy P-glycoprotein inhibition
Compound 3 (Zhurakuly et al.) Chromanone Bromo, trihydroxy Antiproliferative (hypothesized)
Sigma Receptor Ligands

Sigma receptors (σ1 and σ2) are implicated in tumor proliferation and neurological disorders. The target compound’s dihydroisoquinoline group aligns with ligands like N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-[18F]-fluoroethoxy)-5-methylbenzamide ([18F]3c), a σ2-selective PET imaging agent . Key contrasts include:

  • Receptor Specificity : The target compound lacks the fluorinated benzamide group critical for σ2 affinity in [18F]3c, suggesting divergent binding kinetics.

Table 3: Sigma Receptor Ligands Comparison

Compound Receptor Target Key Modifications Application
Target Compound Undetermined Hydroxypyranone, methylene linker Potential diagnostic/therapeutic agent
[18F]3c σ2 Fluorinated benzamide, butyl spacer Tumor proliferation imaging
SKF-10,047 σ1 Phenethylamine backbone Psychotomimetic effects

Biological Activity

The compound 2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-hydroxy-4H-pyran-4-one (commonly referred to as a derivative of 5-hydroxy-4H-pyran-4-one) exhibits significant biological activity that warrants detailed examination. This article explores its biological properties, including antioxidant activity, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H20N2O2C_{13}H_{20}N_{2}O_{2} with a molecular weight of 236.31 g/mol. The structure features a dihydroisoquinoline moiety and a pyranone core, which are critical for its biological activities.

PropertyValue
Molecular FormulaC₁₃H₂₀N₂O₂
Molecular Weight236.31 g/mol
CAS Number160446-15-1

Antioxidant Properties

Research indicates that derivatives of 5-hydroxy-4H-pyran-4-one demonstrate notable antioxidant properties. Specifically, studies have shown that these compounds can scavenge free radicals effectively. For instance, the antioxidant activities were evaluated using various assays such as:

  • DPPH (2,2-Diphenyl-1-picrylhydrazyl) assay
  • ABTS (2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay

The introduction of hydroxyl groups in the structure significantly enhances the antioxidant capacity by stabilizing radical intermediates, making this compound a candidate for further exploration in oxidative stress-related conditions .

Neuropharmacological Potential

The compound's structural features suggest potential interactions with neurotransmitter systems. Preliminary studies indicate that similar compounds can act as orexin receptor antagonists , which are implicated in sleep regulation and appetite control. This activity positions the compound as a candidate for research into treatments for insomnia and obesity-related disorders.

Study on Antioxidant Activity

In a study published in the Royal Society of Chemistry, researchers synthesized various derivatives of pyranones and tested their ability to scavenge free radicals. The results indicated that specific modifications to the hydroxyl groups significantly impacted the antioxidant efficacy. The study concluded that compounds with unprotected hydroxyl groups exhibited superior radical scavenging abilities compared to their protected counterparts .

Orexin Receptor Interaction

Another research effort focused on the orexin receptor antagonism exhibited by structurally similar compounds. In vitro assays demonstrated that these compounds could selectively bind to orexin receptors, particularly the orexin 2 receptor subtype. This interaction is crucial for understanding their potential therapeutic applications in sleep disorders.

Summary of Biological Activities

Biological ActivityDescription
Antioxidant ActivityEffective in scavenging free radicals
Orexin Receptor AntagonismPotential treatment for sleep and metabolic disorders

Q & A

Q. What spectroscopic methods are recommended for confirming the molecular structure of this compound?

Answer: To confirm the structure, employ a combination of 1H and 13C NMR spectroscopy to identify proton and carbon environments, particularly focusing on the dihydroisoquinoline and pyranone moieties. X-ray crystallography is critical for resolving stereochemical ambiguities, as demonstrated in crystallographic studies of analogous chromenone derivatives . Cross-reference spectral data with NIST Chemistry WebBook entries for validation, especially for key functional groups like methoxy (-OCH3) and hydroxyl (-OH) substituents . High-resolution mass spectrometry (HRMS) should confirm the molecular formula (e.g., [M+H]+ ion).

Q. What are established synthetic routes for this compound?

Answer: Synthesis typically involves multi-step strategies:

Diels-Alder reactions to construct the pyranone core, as described in protocols for dihydro-2H-pyrano[4,3-b]pyran derivatives .

Mannich reactions to introduce the dihydroisoquinoline moiety via alkylation of secondary amines.

Selective methoxylation using methylating agents (e.g., dimethyl sulfate) under basic conditions.
Key intermediates should be purified via column chromatography, and reaction progress monitored by TLC.

Q. How can researchers assess the purity of this compound post-synthesis?

Answer:

  • HPLC with UV detection (λ = 254–280 nm) using a C18 column and acetonitrile/water gradient.
  • Melting point analysis (compare to literature values for analogous compounds).
  • 1H NMR integration to detect residual solvents or unreacted intermediates.
    For quantification, use calibration curves with a reference standard from a reputable source (e.g., NIST-certified materials) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?

Answer:

  • Solvent effects : Re-run NMR in deuterated DMSO to assess hydrogen bonding interactions with the hydroxyl group.
  • Dynamic effects : Perform variable-temperature NMR to detect conformational exchange broadening.
  • Isotopic labeling : Synthesize a deuterated analog to isolate shifts from specific protons.
  • Cross-validation : Compare with X-ray crystallographic data to confirm spatial arrangements of substituents .
    For persistent discrepancies, consult computational models (DFT) to predict chemical shifts .

Q. What strategies optimize synthetic yield in multi-step reactions?

Answer:

  • Catalyst screening : Test Lewis acids (e.g., AlCl3) for Diels-Alder step efficiency .
  • Reaction condition optimization :
    • Temperature: Elevated temps (80–100°C) for faster cyclization.
    • Solvent polarity: Use DMF or THF to stabilize intermediates.
  • In-situ monitoring : Employ FTIR or Raman spectroscopy to track key functional groups (e.g., carbonyl formation).
  • Purification : Use preparative HPLC for challenging separations of diastereomers.

Q. How can computational methods predict the compound’s reactivity or stability?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulate solvation effects on stability (e.g., aqueous vs. organic media).
  • QSPR models : Correlate substituent electronic parameters (Hammett σ) with experimental degradation rates.
    Validate predictions with accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) .

Q. How to design experiments analyzing substituent electronic effects on bioactivity?

Answer:

  • SAR studies : Synthesize analogs with varying methoxy/hydroxy groups and test in bioassays.
  • Electrochemical analysis : Use cyclic voltammetry to measure redox potentials of the pyranone ring.
  • Spectroscopic probes : Fluorescence quenching assays to assess binding interactions with target proteins.
    For data interpretation, apply multivariate regression to link electronic parameters (e.g., pKa) with activity .

Q. Notes on Methodological Rigor

  • Always validate synthetic intermediates with two orthogonal techniques (e.g., NMR + HRMS).
  • For computational studies, benchmark results against experimental data from NIST or crystallographic databases .
  • Address data contradictions through triangulation (e.g., spectral, computational, and crystallographic evidence) .

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